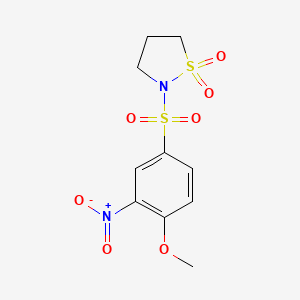
2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide is a complex organic compound that features a thiazolidine ring with a sulfonyl group and a nitrophenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide typically involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 1,2-thiazolidine 1,1-dioxide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)
Major Products
Reduction: 2-(4-Methoxy-3-aminophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides and sulfones of the thiazolidine ring
科学研究应用
2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
作用机制
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. The thiazolidine ring may also contribute to the compound’s overall reactivity and binding properties.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(4-Nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide: Lacks the methoxy group, which may affect its solubility and interaction with other molecules.
2-(4-Methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine: Lacks the 1,1-dioxide functionality, which may influence its chemical stability and reactivity.
属性
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)sulfonyl-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7S2/c1-19-10-4-3-8(7-9(10)12(13)14)21(17,18)11-5-2-6-20(11,15)16/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWSGNGTJIBLPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCS2(=O)=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
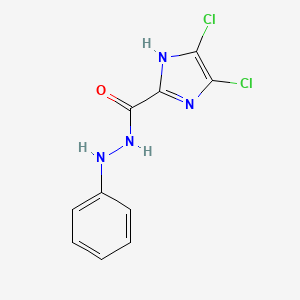
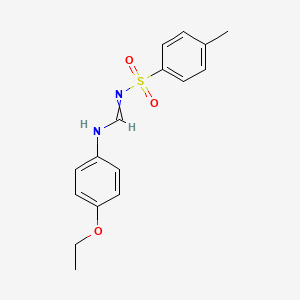
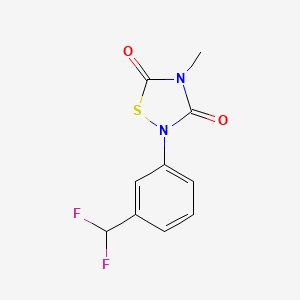
![N-[dichloro(fluoro)methyl]sulfanyl-2-hydroxybenzamide](/img/structure/B8039582.png)
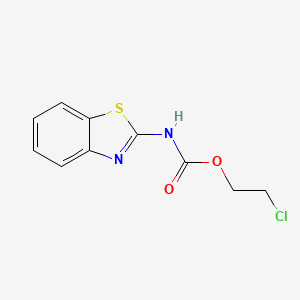
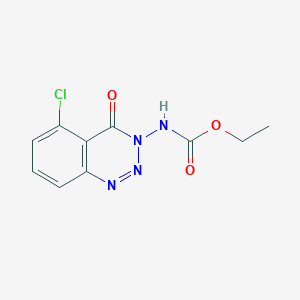
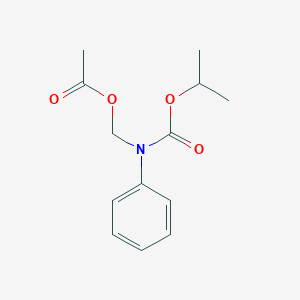

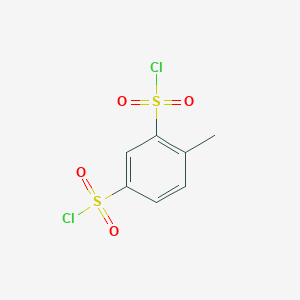
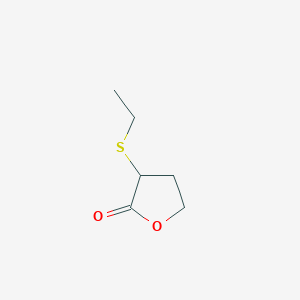
![1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B8039614.png)
![2,3-Dichloro-7-(dimethylamino)-5-iminopyrrolo[1,2-a]imidazole-6-carbonitrile](/img/structure/B8039631.png)
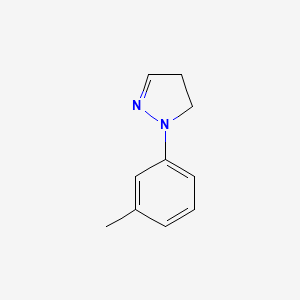
![Aziridin-1-yl-[3-[bis(aziridin-1-yl)methylideneamino]phenyl]methanone](/img/structure/B8039652.png)
